1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine
Description
Properties
IUPAC Name |
1-[[5-(2-nitrophenyl)thiophen-2-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-18(20)14-4-2-1-3-13(14)15-6-5-12(21-15)11-17-9-7-16-8-10-17/h1-6,16H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIVPMPGFGHZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Nitration: The thiophene ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Piperazine Substitution: The nitrated thiophene is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like potassium carbonate.
Coupling: Boronic acids, palladium catalysts, bases like potassium phosphate.
Major Products:
Reduction: 1-{[5-(2-Aminophenyl)thiophen-2-yl]methyl}piperazine.
Substitution: Various substituted piperazine derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer or antimicrobial agents.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: In electronic applications, the compound’s conjugated system allows it to participate in charge transport, making it useful in devices like OLEDs.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table highlights key structural analogues, their modifications, and reported biological activities:
Antioxidant and Receptor-Binding Comparisons
- Antioxidant Activity: Piperazine derivatives with methyl-phenoxy groups (e.g., ) show increased superoxide dismutase (SOD) activity, whereas nitro-substituted compounds may exhibit lower antioxidant capacity due to oxidative stress induction .
- Receptor Selectivity : Nitro-substituted piperazines () preferentially bind dopamine D2 receptors, while fluorinated or chlorinated analogues () show affinity for serotonin (5-HT2) or adrenergic receptors .
Biological Activity
1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine, with the molecular formula C15H17N3O2S and CAS number 1050910-03-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant data and research findings.
- Molecular Weight : 303.4 g/mol
- Purity : ≥ 95%
- Physical Form : Oil at room temperature
- IUPAC Name : 1-{[5-(2-nitrophenyl)-2-thienyl]methyl}piperazine
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various piperazine derivatives found that they possess significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be a lead candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of piperazine derivatives has been explored in various studies. For instance, a recent investigation into structurally related compounds demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and mitochondrial dysfunction.
Case Study:
In vitro studies on human colon cancer cell lines showed that derivatives of piperazine led to a significant reduction in cell viability at concentrations above 50 µM. The study highlighted that the presence of the thiophene ring enhances cytotoxicity compared to other structural analogs.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon Cancer) | 45 | Apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 60 | Inhibition of DNA synthesis |
Neuroprotective Effects
Recent studies have also suggested neuroprotective properties for piperazine derivatives. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress has been investigated as a potential treatment for neurodegenerative diseases.
Research Findings:
In animal models, administration of similar piperazine compounds reduced markers of oxidative stress and improved cognitive function in models of Alzheimer's disease. The mechanism appears to involve the upregulation of antioxidant enzymes and modulation of inflammatory pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
